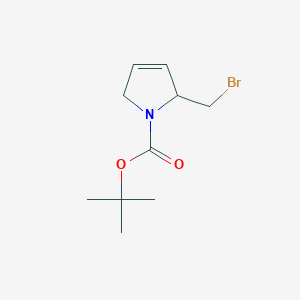

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that is part of a broader class of organic molecules which include tert-butyl groups and are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds. The tert-butyl group is often used in organic synthesis due to its steric bulk, which can protect reactive sites on a molecule during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate and related compounds typically involves multi-step organic reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Similarly, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared from Boc-tetramic acid and benzylidenemalononitrile using organocatalysis .

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as mass spectrometry. X-ray diffraction (XRD) is used to determine the crystal structure, which can be further analyzed and optimized using density functional theory (DFT) calculations. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by XRD and matched with the DFT-optimized structure .

Chemical Reactions Analysis

Tert-butyl-containing compounds can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is synthesized using the mixed anhydride method with iso-butoxycarbonyl chloride . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols can be achieved using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline under mild conditions without a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can be explored through various analyses. Gas-liquid chromatography (GLC) and mass spectral analysis are used to separate and quantify carboxylates, including those with tert-butyl groups . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be investigated through DFT to reveal their physicochemical features [3, 5, 6].

Applications De Recherche Scientifique

Versatile Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of a variety of compounds, including azocarboxamides and aryl radicals, facilitating modifications such as oxygenation, halogenation, and arylation under both elevated temperatures and acidic conditions (Jasch et al., 2012).

Advanced Polymer and Material Synthesis

The synthesis of dendritic macromolecules with tert-butyl esters highlights another application. These compounds, upon conversion to carboxylic acids, exhibit solubility characteristics essential for materials science, demonstrating the versatility of tert-butyl esters in modifying the physical properties of polymers (Pesak et al., 1997).

Facilitation of Complex Organic Reactions

The one-pot Curtius rearrangement utilizing tert-butyl carbamate showcases an efficient method for protecting amines, indicative of the compound's role in simplifying the synthesis of protected amino acids and facilitating complex organic reactions (Lebel & Leogane, 2005).

Catalysts in Asymmetric Synthesis

Tert-butylmethylphosphino groups contribute to the development of rigid P-chiral phosphine ligands, significantly enhancing the enantioselectivity and catalytic activities in asymmetric hydrogenation of functionalized alkenes. This application is critical for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Kinetic Solvent Effects in Biomass Conversion

The study of Bronsted-acid-catalyzed reactions of biomass-derived oxygenates in various solvent mixtures provides insights into solvent effects on catalytic turnover rates. This research underscores the compound's potential utility in understanding and optimizing biomass conversion processes (Walker et al., 2018).

Innovations in Fluorous Synthesis

The exploration of fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis represents a novel approach to phase-separable chemistry, facilitating the protection and immobilization of nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONJMZIBVGCMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)